spectroscopic data (NMR, IR, MS) for 3,3'-Dibromo-1,1'-biphenyl
spectroscopic data (NMR, IR, MS) for 3,3'-Dibromo-1,1'-biphenyl
An In-depth Technical Guide to the Spectroscopic Data of 3,3'-Dibromo-1,1'-biphenyl
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,3'-Dibromo-1,1'-biphenyl (CAS No: 16400-51-4).[1][2] This document is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound as a chemical intermediate.[3][4][5] The information presented herein includes predicted spectral data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.
Molecular Structure and Properties
3,3'-Dibromo-1,1'-biphenyl is a symmetrical molecule consisting of two phenyl rings connected by a single bond, with a bromine atom substituted at the meta-position (C3 and C3') of each ring.
Spectroscopic Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is predicted to show four distinct signals for the aromatic protons due to the molecule's symmetry.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-2 | ~7.7 - 7.8 | Triplet (t) | J ≈ 1.8 | 2H |
| H-4', H-4 | ~7.5 - 7.6 | Multiplet (m) | - | 2H |
| H-6', H-6 | ~7.5 - 7.6 | Multiplet (m) | - | 2H |
| H-5', H-5 | ~7.3 - 7.4 | Triplet (t) | J ≈ 7.8 | 2H |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.[6]
¹³C NMR (Carbon NMR) Data
Due to symmetry, the ¹³C NMR spectrum is expected to display six signals for the twelve carbon atoms.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1', C-1 | ~142 - 144 |
| C-3', C-3 | ~122 - 124 |
| C-2', C-2 | ~130 - 132 |
| C-4', C-4 | ~130 - 132 |
| C-6', C-6 | ~126 - 128 |
| C-5', C-5 | ~129 - 131 |
Note: Carbon atoms directly attached to bromine (C-3, C-3') are expected to appear in the 122-124 ppm range.[7]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for an aromatic compound.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1585 | Aromatic C=C Stretch | Medium |
| 1500 - 1400 | Aromatic C=C Stretch | Strong |
| 1000 - 650 | C-Br Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Reference data for biphenyl IR spectra can be found from sources like the NIST Chemistry WebBook.[8][9]
Mass Spectrometry (MS)
The mass spectrum is distinguished by a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern.[10]
| m/z Value | Ion | Relative Abundance Ratio | Description |
| 310 | [C₁₂H₈⁷⁹Br₂]⁺ | 1 | Molecular ion (M) |
| 312 | [C₁₂H₈⁷⁹Br⁸¹Br]⁺ | 2 | M+2 peak |
| 314 | [C₁₂H₈⁸¹Br₂]⁺ | 1 | M+4 peak |
The fragmentation pattern would likely involve the sequential loss of bromine atoms.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of high-purity 3,3'-Dibromo-1,1'-biphenyl is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[11]
-
Spectrometer Setup: Data acquisition is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.[11]
-
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is used.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard or the residual solvent peak.[11]
IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[12] A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is used. EI is a common technique for this type of molecule.[12]
-
Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern is crucial for confirming the presence of bromine.[13]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3,3'-Dibromo-1,1'-biphenyl.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,3'-Dibromobiphenyl | C12H8Br2 | CID 153987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. mdpi.com [mdpi.com]
- 8. Biphenyl [webbook.nist.gov]
- 9. Biphenyl(92-52-4) IR Spectrum [m.chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
